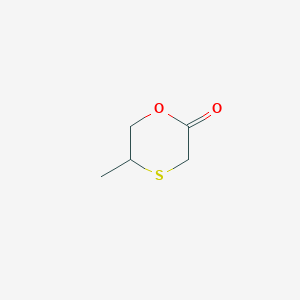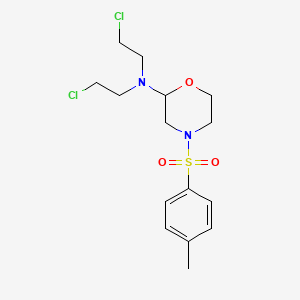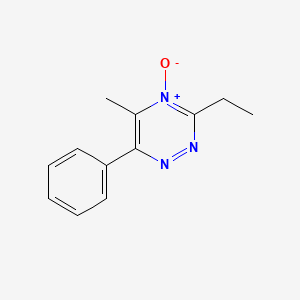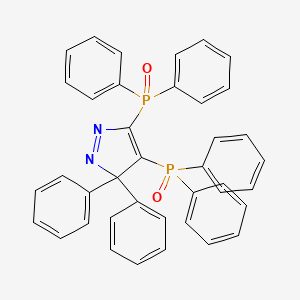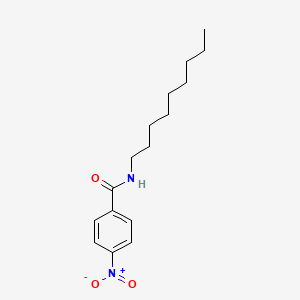
Benzamide, 4-nitro-N-nonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-nitro-N-nonyl- is an organic compound with the molecular formula C16H24N2O3 It is a derivative of benzamide, where the benzene ring is substituted with a nitro group at the 4-position and a nonyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 4-nitro-N-nonyl-, the process can be carried out through the direct condensation of 4-nitrobenzoic acid with nonylamine. This reaction can be facilitated by using a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods: In an industrial setting, the production of benzamide derivatives can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of solid acid catalysts and ultrasonic irradiation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzamide, 4-nitro-N-nonyl- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Reduction: 4-amino-N-nonylbenzamide.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
Benzamide, 4-nitro-N-nonyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzamide, 4-nitro-N-nonyl- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the nonyl group can influence the compound’s hydrophobic interactions with biological membranes. The benzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation.
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
4-nitrobenzamide: Similar structure but without the nonyl group.
N-nonylbenzamide: Similar structure but without the nitro group.
Comparison: Benzamide, 4-nitro-N-nonyl- is unique due to the presence of both the nitro and nonyl groups, which confer distinct chemical and physical properties. The nitro group enhances its reactivity in redox reactions, while the nonyl group increases its hydrophobicity, affecting its solubility and interactions with biological membranes .
Properties
CAS No. |
64026-21-7 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
4-nitro-N-nonylbenzamide |
InChI |
InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-13-17-16(19)14-9-11-15(12-10-14)18(20)21/h9-12H,2-8,13H2,1H3,(H,17,19) |
InChI Key |
OOICWNIRPYHWDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


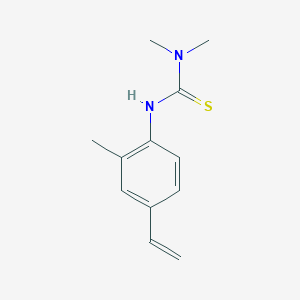
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
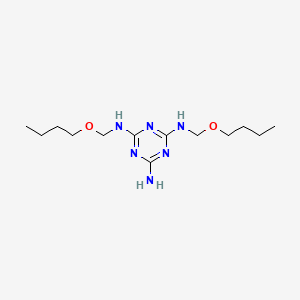
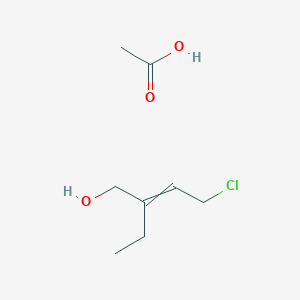
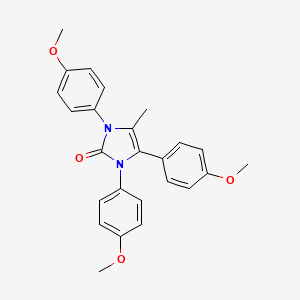
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)

